molecular formula C9H4F5NO2 B1410744 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile CAS No. 1804416-39-4

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1410744
CAS No.: 1804416-39-4
M. Wt: 253.12 g/mol
InChI Key: AERDEPSEJGFTMN-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H4F5NO2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-7-3-6(17-9(12,13)14)2-1-5(7)4-15/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDEPSEJGFTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest in advanced materials and pharmaceutical research. This document details its fundamental molecular properties, proposes synthetic strategies, and explores its potential applications based on the well-established roles of its constituent functional groups.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its core structure is a benzonitrile unit, featuring a difluoromethoxy group at the second position and a trifluoromethoxy group at the fourth position.

Based on its structure, the molecular formula and weight have been determined as follows:

PropertyValue
Molecular Formula C₉H₄F₅NO₂
Molecular Weight 253.13 g/mol
IUPAC Name 2-(Difluoromethoxy)-4-(trifluoromethoxy)benzonitrile

The presence of both difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups imparts unique electronic and physical properties to the molecule. The trifluoromethoxy group is a powerful electron-withdrawing group and significantly increases the lipophilicity of the molecule, which can enhance membrane permeability.[1] The difluoromethoxy group shares some of these properties but also possesses the ability to act as a hydrogen bond donor, a characteristic that can be crucial for molecular recognition in biological systems.[2] The strategic placement of these groups on the benzonitrile scaffold is expected to create a molecule with enhanced metabolic stability and a distinct dipole moment, making it a candidate for various applications.[2][3]

Proposed Synthetic Pathways

While specific synthetic routes for this compound are not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of related fluorinated aromatic compounds. A potential retrosynthetic analysis suggests a multi-step synthesis starting from a readily available substituted phenol.

A proposed synthetic workflow is outlined below:

Synthetic_Workflow Start 4-Hydroxy-2-nitrobenzonitrile Step1 Difluoromethylation (e.g., with Sodium chlorodifluoroacetate) Start->Step1 Intermediate1 2-(Difluoromethoxy)-4-hydroxybenzonitrile Step1->Intermediate1 Step2 Trifluoromethylation (e.g., with Trifluoromethyliodide and a copper catalyst) Intermediate1->Step2 Intermediate2 2-(Difluoromethoxy)-4-(trifluoromethoxy)benzonitrile Step2->Intermediate2 FinalProduct Final Product Intermediate2->FinalProduct

Caption: Proposed synthetic workflow for this compound.

This proposed pathway involves the sequential introduction of the difluoromethoxy and trifluoromethoxy groups onto a benzonitrile core. The synthesis of fluorinated ethers can be achieved through various methods, including visible light photoredox catalysis, which offers a modern and efficient approach.[3] The synthesis of related difluoromethoxy-substituted compounds has been documented, providing a basis for the proposed initial step.[4] The subsequent trifluoromethylation would likely proceed via a copper-catalyzed reaction, a common method for forming aryl trifluoromethyl ethers.

Potential Applications and Fields of Interest

The unique combination of functional groups in this compound suggests its potential utility in several high-technology sectors.

3.1 Pharmaceutical and Agrochemical Development

The incorporation of fluorinated motifs like -OCHF₂ and -OCF₃ is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][5] Benzonitrile derivatives, in general, are present in a wide range of bioactive molecules. Therefore, this compound could serve as a key intermediate or a final active pharmaceutical ingredient in the development of new therapeutics, particularly in areas where targeted molecular interactions are crucial.[5]

3.2 Advanced Materials Science

Fluorinated benzonitriles are known for their applications in liquid crystal displays and organic light-emitting diodes (OLEDs).[6][7][8] The high polarity and thermal stability conferred by the fluoroalkoxy groups make this compound a promising candidate for the synthesis of novel liquid crystals or as a component in advanced organic electronic materials.[6]

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons and the single proton of the difluoromethoxy group, with characteristic coupling to the adjacent fluorine atoms.

    • ¹⁹F NMR is crucial and would display two distinct resonances corresponding to the -OCHF₂ and -OCF₃ groups.

    • ¹³C NMR would provide information on all nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) around 2230-2210 cm⁻¹ and C-O and C-F bond vibrations.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Related benzonitrile compounds can be toxic if swallowed, in contact with skin, or if inhaled.[9] It is also advisable to treat it as a potential skin and eye irritant.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with significant potential, stemming from the strategic combination of a benzonitrile core with difluoromethoxy and trifluoromethoxy substituents. While further research is needed to fully elucidate its properties and applications, the foundational understanding of its constituent parts suggests promising avenues for its use in medicinal chemistry and materials science. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and scientists to begin exploring the capabilities of this intriguing compound.

References
  • PubChem. 2,4-Difluoro-3-methylbenzonitrile. [Link]

  • Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • US EPA. Benzonitrile, 4-(trifluoromethoxy)-. [Link]

  • PMC. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

  • PubChem. 2-(Difluoromethoxy)-3-fluoro-4-methylbenzonitrile. [Link]

  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • ResearchGate. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

Sources

Methodological & Application

Using sodium chlorodifluoroacetate for difluoromethoxy synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Using Sodium Chlorodifluoroacetate for Difluoromethoxy Synthesis[1][2][3][4][5][6][7]

Abstract The difluoromethoxy group (


) is a critical structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor that modulates metabolic stability and bioavailability (bioisostere of 

and

).[2] While historically synthesized using chlorodifluoromethane gas (

, Freon-22), environmental regulations and safety concerns regarding gaseous reagents have shifted the standard to solid, bench-stable precursors. This Application Note details the use of Sodium Chlorodifluoroacetate (SCDA) as a superior, non-ozone-depleting source of difluorocarbene for the

-difluoromethylation of phenols and alcohols.

Strategic Rationale: Why SCDA?

The transition from gaseous Freons to solid SCDA represents a shift towards Process Mass Intensity (PMI) efficiency and safety.

FeatureChlorodifluoromethane (Gas)Sodium Chlorodifluoroacetate (Solid)
Physical State Gas (Requires cylinders, mass flow controllers)Crystalline Solid (Weighable, easy handling)
Atom Economy Moderate (H-atom waste)High (Decarboxylative activation)
Safety Profile High Pressure, Ozone DepletingThermal decomposition, CO₂ byproduct
Reaction Control Diffusion-limited (gas-liquid interface)Kinetic control via temperature
Scalability Difficult (Headspace pressure management)Linear scalability (Standard reactors)

Mechanistic Insight & Causality

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via a thermal decarboxylation-insertion-protonation cascade.

  • Carbene Generation: SCDA undergoes thermal decarboxylation (typically

    
     in polar aprotic solvents) to release difluorocarbene (
    
    
    
    ),
    
    
    , and
    
    
    .
  • Nucleophilic Trapping: The phenoxide anion (generated by base) attacks the electrophilic carbene.[8]

  • Protonation (Critical Step): The resulting intermediate anion (

    
    ) is highly basic and requires a proton source to form the final product. Crucial Insight:  In strictly anhydrous conditions, this intermediate is stable or may undergo side reactions. The presence of a proton source (often water added intentionally or present in the solvent matrix) is required to quench the anion in situ.
    
Mechanistic Pathway Diagram[4][9]

SCDA_Mechanism SCDA SCDA (ClCF2CO2Na) Decarb Thermal Decarboxylation (95-120°C) SCDA->Decarb Carbene Difluorocarbene [:CF2] Decarb->Carbene -CO2, -NaCl Intermediate Anion Intermediate (Ar-O-CF2-) Carbene->Intermediate Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO-) Phenol->Phenoxide + Base Base Base (K2CO3/NaOH) Phenoxide->Intermediate + :CF2 Product Product (Ar-OCF2H) Intermediate->Product + H+ (from H2O) Water Proton Source (H2O) Water->Product Proton Transfer

Figure 1: Reaction mechanism showing the generation of difluorocarbene and the critical role of the proton source in the final step.[8]

Experimental Protocol

General Procedure: Difluoromethoxylation of Phenols

Target Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.0 - 3.0 equiv)

  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: DMF or NMP (Anhydrous preferred for initial heating, but see water note below).

  • Additive: Water (10-20 equiv) Note: While counter-intuitive for carbene chemistry, controlled water acts as the proton source and accelerates the reaction cycle.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add the phenol (1.0 mmol),

    
     (2.0 mmol), and SCDA (2.5 mmol) to the flask.
    
  • Solvent Addition: Add DMF (

    
    , 
    
    
    
    ). Process Tip: If using the "water-promoted" protocol, add deionized water (
    
    
    ) at this stage.
  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. (Removal of

    
     prevents phenol oxidation at high temps).
    
  • Reaction: Heat the mixture to

    
     .
    
    • Observation: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       gas will occur. Ensure the system is vented through a bubbler.
      
    • Time: Stir for 2–6 hours. Monitor by TLC or LC-MS.

  • Quench: Cool to room temperature. Dilute with water (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Work-up: Wash combined organics with brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Phenol, SCDA, Base) Solvent Add Solvent (DMF/NMP) + Water (Proton Source) Start->Solvent Degas Degas (N2 Sparge) 10 mins Solvent->Degas Heat Heat to 100-120°C (Monitor CO2 evolution) Degas->Heat Check Check Conversion (TLC/LCMS) Is SM consumed? Heat->Check AddMore Add more SCDA (1.0 eq) & Continue Heating Check->AddMore No Workup Cool, Dilute w/ H2O, Extract (EtOAc) Check->Workup Yes AddMore->Heat Purify Purification (Column Chromatography) Workup->Purify

Figure 2: Decision tree for the synthesis and optimization of aryl difluoromethyl ethers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Carbene hydrolysis (too much water) or decomposition before reaction.Add SCDA portion-wise (e.g., 1.0 eq every hour). Ensure temp is

.[5]
Side Product: Formate Hydrolysis of carbene to formic acid derivatives.Reduce water content; ensure inert atmosphere.
Starting Material Remains Phenoxide formation is poor.Switch base to

or

. Use 18-crown-6 (10 mol%) to solubilize the salt.
Oligomerization Polymerization of carbene.Dilute reaction (reduce concentration to

).

Safety & Handling

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
    . Do not run in a sealed vessel unless rated for pressure.
    
  • Thermal Runaway: SCDA decomposition is exothermic. On large scale (

    
    ), add SCDA as a solution or solid slurry at temperature to control the rate of gas evolution.
    
  • Toxicity: While SCDA is less toxic than gas, difluorocarbene is reactive. Work in a fume hood.

  • Incompatibility: Avoid strong acids which can generate difluoroacetic acid or HF.

References

  • Original Methodology: Chen, Q. Y.; Wu, S. W. "Methyl fluorosulphonyldifluoroacetate: a new difluorocarbene precursor." Journal of the Chemical Society, Chemical Communications, 1989 , 705. Link

  • SCDA Protocol: Zheng, J.; Cai, J.; Lin, J.-H.; Guo, Y.; Xiao, J.-C. "Synthesis of Aryl Difluoromethyl Ethers via the Cross-Coupling of Boronic Acids and Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 2013 , 78, 11357. Link

  • Water-Promoted Mechanism: Zafrani, Y. et al. "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 2009 , 65, 5278. (Provides mechanistic context on proton sources). Link

  • Process Safety: Sperry, J. B. et al.[8] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 2012 , 16, 1854.[8] Link

Sources

Troubleshooting & Optimization

Improving yield of difluoromethylation on electron-deficient phenols

Technical Support Center: -Difluoromethylation of Electron-Deficient Phenols

Status: Online Operator: Senior Application Scientist Ticket ID: OCF2H-EWG-OPTIMIZATION

Executive Summary: The Core Challenge

You are likely experiencing low yields because electron-deficient phenols (bearing



  • Low Nucleophilicity: The electron-withdrawing groups (EWGs) stabilize the phenoxide, making it a poor nucleophile toward the electrophilic difluorocarbene (

    
    ).
    
  • Carbene Lifetime: The

    
     intermediate is transient. If the phenoxide doesn't attack it instantly, the carbene rapidly dimerizes (to tetrafluoroethylene) or hydrolyzes (to formate/CO), leading to reagent consumption without product formation.
    

The Fix: You must shift the kinetics to favor the bimolecular capture of the carbene over its unimolecular decay . This guide details how to achieve that.

Reagent Selection Matrix (Hardware)

Before troubleshooting conditions, ensure you are using the correct reagent for your specific substrate profile.

ReagentChemical StructureBest For...[1][2]ProsCons
SCDA (Sodium Chlorodifluoroacetate)

The Industry Standard. Scalable reactions on robust substrates.Solid, bench-stable, cheap. No special gas equipment needed.Requires high temp (

) for decarboxylation.
Hu’s Reagent

Sensitive Substrates. Substrates that cannot tolerate high heat.Works at RT or mild heat. Highly efficient carbene generation.More expensive than SCDA.
Difluoromethyl Sulfonium Salts

High Value/Late Stage. Complex molecules where mildness is paramount.Very mild, high chemoselectivity.High cost, lower atom economy.
Freon-22 (Gas)

Legacy/Commodity. Large scale where cost is the only driver.Extremely cheap.Ozone depleting (regulatory issues), requires gas handling, often lower yields on deactivated phenols.

Troubleshooting & FAQs (The Debug)

Q1: My conversion is stuck at <40% despite adding excess reagent. Why?

Diagnosis: The "Concentration Effect." With electron-deficient phenols, the rate of attack on

The Fix:
  • Increase Concentration: Run the reaction at high molarity (1.0 M to 2.0 M) with respect to the phenol. This increases the collision frequency between the poor nucleophile and the transient carbene.

  • Slow Addition: Do not dump all the reagent in at once. Add the carbene precursor (e.g., SCDA) portion-wise or via syringe pump to maintain a steady-state concentration of

    
     without overwhelming the system.
    
Q2: I see significant starting material and "tar," but no product.

Diagnosis: Carbene Oligomerization. If the solution turns dark/black, your

The Fix:
  • Change the Base: Switch from

    
     to 
    
    
    . The "Cesium Effect" improves the solubility of the phenoxide in organic solvents (DMF/NMP), making it more "naked" and reactive.
  • Add a Phase Transfer Catalyst (PTC): If using a biphasic system, add 10–20 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the phenoxide into the organic phase where the carbene lifetime is longer.

Q3: I am getting -alkylation (ring fluoromethylation) instead of -alkylation.

Diagnosis: Ambident Nucleophile Attack. Phenoxides are ambident nucleophiles. In highly polar, hydrogen-bonding solvents (like water/alcohol mixes), the oxygen is heavily solvated (shielded), promoting attack from the carbon (C-alkylation). The Fix:

  • Solvent Switch: Move to polar aprotic solvents like DMF, NMP, or Acetonitrile . These solvate the cation (

    
    /
    
    
    ) but leave the oxygen anion free to react.
  • HSAB Theory: Oxygen is the "harder" nucleophile. Ensure your conditions favor charge-controlled attack (hard-hard) by keeping the oxygen "naked" (using

    
     or 18-crown-6).
    

Visualization: The Mechanistic Workflow

Understanding the pathway allows you to pinpoint the failure mode.

GPhenolSubstrate(Ar-OH)PhenoxidePhenoxide(Ar-O⁻)Phenol->PhenoxideDeprotonationBaseBase(Cs2CO3/KOH)Base->PhenoxideIntermediateAnion(Ar-O-CF2⁻)Phenoxide->IntermediateRate Determining Step(Nucleophilic Attack)ReagentReagent(ClCF2CO2Na)CarbeneDifluorocarbene(:CF2)Reagent->CarbeneHeat (-CO2, -NaCl)Carbene->IntermediateSideProductWaste(CO, Formate)Carbene->SideProductHydrolysis(If Ar-O⁻ is slow)ProductProduct(Ar-O-CF2H)Intermediate->ProductProtonationWaterProton Source(H2O)Water->Product

Caption: The kinetic competition between productive attack (Phenoxide + :CF2) and parasitic hydrolysis (Water + :CF2).[1][2][3][4][5][6]

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (Sodium Chlorodifluoroacetate)

Best for: Nitrophenols, Cyanophenols, Halophenols.

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charge: Add Phenol (1.0 equiv) ,

    
     (1.5 equiv) , and DMF  (Concentration: 1.0 M —Critical for yield).
    
  • Degas: Sparge with

    
     for 15 mins to remove 
    
    
    (prevents oxidation of phenoxide).
  • Heat: Warm to 100 °C .

  • Reagent Addition: Add

    
     (SCDA) (2.5 - 3.0 equiv) .
    
    • Pro-Tip: If the scale is >1g, add the SCDA in 3 portions over 1 hour to maintain carbene flux.

  • Reaction: Stir at 100 °C for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Cool to RT. Pour into water. Extract with EtOAc.

  • Note: The reaction generates

    
     gas. Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup.
    
Protocol B: The "Mild" Method (Hu's Reagent / )

Best for: Substrates with heat-sensitive groups (e.g., esters, aldehydes).

  • Setup: Standard vial or flask.

  • Charge: Phenol (1.0 equiv),

    
     (20 equiv, 4M aq. solution) .
    
  • Solvent:

    
     or 
    
    
    (Biphasic system). Add TBAB (0.1 equiv) as a phase transfer catalyst.
  • Reagent: Add

    
     (2.0 equiv)  at 0 °C.
    
  • Reaction: Stir at Room Temperature for 30–60 mins.

  • Mechanism: The base activates the silicon reagent to release

    
     gently at low temperature.
    

Advanced Troubleshooting Logic Tree

Use this flow to diagnose persistent failures.

LogicStartLow Yield?CheckSMIs SM consumed?Start->CheckSMSM_YesNo (SM Remains)CheckSM->SM_YesSM_NoYes (SM Consumed)CheckSM->SM_NoTempIncrease Temp(Check Decarboxylation)SM_Yes->TempBaseSwitch to Cs2CO3(Solubility Issue)SM_Yes->BaseConcIncrease Conc.(to 1M - 2M)SM_Yes->ConcSideProdIdentify Side ProductSM_No->SideProdC_AlkC-Alkylation?SideProd->C_AlkTarBlack Tar?SideProd->TarSolventSwitch to DMF/NMP(Promote O-attack)C_Alk->SolventSlowAddSlower Reagent Addition(Prevent Polymerization)Tar->SlowAdd

Caption: Diagnostic logic for optimizing difluoromethylation yields.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–181.

  • Xie, Q., Zhang, R., Ni, C., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(12), 3206–3210.[7]

  • Zafrani, Y., Sod-Moriah, G., & Yagupolskii, Y. L. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt. The Journal of Organic Chemistry, 84(24), 15948–15957.

  • Sap, J. B. I., et al. (2021).[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247.

Technical Support Center: Purification of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related fluorinated aromatic compounds. Here, we provide troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during purification.

A Note on Analogous Compounds: Specific experimental data for this compound is not extensively available in published literature. Therefore, this guide leverages established principles and data from closely related fluorinated benzonitriles to provide robust and scientifically sound recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: For this class of highly fluorinated aromatic nitriles, the two most reliable and widely employed purification techniques are recrystallization and silica gel column chromatography . The choice between these methods will depend on the scale of your purification, the nature of the impurities, and the desired final purity.[1]

  • Recrystallization is often suitable for removing minor impurities and for large-scale purifications, provided a suitable solvent system can be identified.

  • Silica gel column chromatography is highly effective for separating the target compound from impurities with different polarities and is often the method of choice for achieving high purity on a small to medium scale.[1]

Q2: My "purified" compound has a persistent yellow or brownish tint. Is this acceptable, and how can I remove it?

A2: While the pure compound is expected to be a white to off-white solid, a slight coloration is a common observation and often arises from trace, highly-colored impurities.[1] If analytical methods such as NMR or HPLC confirm high purity, this color may not interfere with subsequent reactions. However, if a colorless material is required, the following steps can be taken:

  • Charcoal Treatment during Recrystallization: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.

  • Meticulous Column Chromatography: Careful fractionation during column chromatography can often separate the colored impurities from the desired product.

Q3: What are the likely impurities I should expect in my crude this compound?

A3: Impurities are typically byproducts of the synthetic route. While a specific synthesis for this compound is not widely published, common impurities in the synthesis of related fluorinated benzonitriles can include:

  • Unreacted Starting Materials: Precursors used in the synthesis may be carried through.[1][2]

  • Isomeric Byproducts: Incomplete regioselectivity during aromatic substitution reactions can lead to the formation of isomers.

  • Hydrolysis Products: The nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup.[1]

  • Products of Incomplete Fluorination: If the difluoromethoxy or trifluoromethoxy groups are introduced synthetically, partially fluorinated intermediates could be present.

Q4: How should I store the purified this compound?

A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry place, and protected from light to prevent potential degradation.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here are some common issues and their solutions.

Problem Potential Cause Recommended Solution
Product "oils out" and does not crystallize upon cooling. The melting point of your compound may be lower than the boiling point of the solvent, or the compound is too soluble.1. Add a miscible anti-solvent: To the hot solution, add a miscible solvent in which your compound is less soluble (e.g., hexanes if using ethyl acetate) dropwise until turbidity persists. Reheat to clarify and then cool slowly.[1] 2. Switch to a lower-boiling point solvent system. [1]
No crystals form, even after extended cooling in an ice bath. The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures.1. Concentrate the solution: Gently boil off some of the solvent to increase the concentration of your compound and attempt to cool again.[1] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.1. Ensure adequate cooling: Cool the solution in an ice bath for a sufficient amount of time before filtration to maximize precipitation.[1] 2. Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[1] 3. Re-evaluate your solvent system: Perform a solvent screen to find a system where the compound has high solubility when hot and very low solubility when cold.[1]
Purity does not improve significantly after recrystallization. The impurities have a similar solubility profile to your desired product in the chosen solvent.1. Attempt a second recrystallization with a different solvent system. [1] 2. Switch to an alternative purification method: If impurities co-crystallize, column chromatography is likely necessary for effective separation.[1]

Experimental Protocol: Recrystallization

This protocol provides a general guideline. The choice of solvent will need to be determined experimentally.

  • Solvent Selection:

    • Place a small amount of your crude material into several test tubes.

    • Add a small amount of a different solvent to each test tube. Good starting points for fluorinated aromatics include toluene, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound when hot.

    • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate upon cooling.

  • Dissolution:

    • In an appropriately sized Erlenmeyer flask, add your crude this compound.

    • Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography is a highly effective purification technique. Below are common issues and how to address them.

Problem Potential Cause Recommended Solution
Poor separation of the product from impurities (overlapping bands). The solvent system (eluent) is not optimal, or the column was overloaded.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound. A common starting point is a gradient of ethyl acetate in hexanes.[1] 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[1]
Streaking or tailing of the compound band on the column. The compound may have acidic or basic properties, leading to strong interactions with the silica gel, or the compound may be degrading on the silica.1. Add a modifier to the eluent: For acidic compounds, add a small amount (e.g., 0.1-1%) of acetic acid. For basic compounds, add a small amount of triethylamine.[1] 2. Consider an alternative stationary phase: If degradation is suspected, neutral alumina can be used as an alternative to the slightly acidic silica gel.[1]
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, you can gradually increase the concentration of ethyl acetate to 20%, 30%, and so on.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 5%.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general workflow for purification.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities (e.g., different ratios of ethyl acetate/hexanes).

    • The optimal eluent system will give your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Pack a glass chromatography column with silica gel. A slurry packing method using your initial, low-polarity eluent is recommended to ensure a homogenous packing.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture determined from your TLC analysis.

    • If a gradient elution is needed to separate multiple components, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the composition of the fractions using TLC to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Visualizing Purification Workflows

Purification Decision Workflow

Purification_Decision Start Crude Product Purity_Check Assess Purity (TLC, NMR, etc.) Start->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Major_Impurities Significant or Co-eluting Impurities Purity_Check->Major_Impurities Final_Product Pure Product High_Purity->Final_Product Yes Minor_Impurities Minor Impurities High_Purity->Minor_Impurities No Recrystallization Recrystallization Recrystallization->Final_Product Column_Chromatography Column Chromatography Column_Chromatography->Final_Product Minor_Impurities->Recrystallization Major_Impurities->Column_Chromatography

Caption: Decision tree for selecting a purification method.

Column Chromatography Troubleshooting Logic

CC_Troubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation (Overlapping Bands) Start->Poor_Separation Streaking Streaking or Tailing Start->Streaking No_Elution Compound Not Eluting Start->No_Elution Too_Fast Compound Elutes Too Fast Start->Too_Fast Optimize_Eluent Optimize Eluent via TLC (Target Rf 0.2-0.4) Poor_Separation->Optimize_Eluent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Add_Modifier Add Modifier to Eluent (e.g., AcOH or Et3N) Streaking->Add_Modifier Change_Stationary_Phase Use Alumina Streaking->Change_Stationary_Phase Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Decrease_Polarity Decrease Eluent Polarity Too_Fast->Decrease_Polarity

Caption: Troubleshooting common column chromatography issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
  • BenchChem. (2025).

Sources

Technical Support Center: Difluorocarbene (:CF2) Insertion Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Difluorocarbene Insertion

Status: Operational | Tier: Level 3 (Senior Specialist)

Introduction: The Thermal Balancing Act

Welcome to the Difluorocarbene Optimization Hub. As a Senior Application Scientist, I often see researchers treat temperature as a simple "on/off" switch. In difluorocarbene chemistry, temperature is a kinetic throttle .

The central challenge in :CF2 insertion (whether cyclopropanation, X-H insertion, or chain extension) is maintaining a specific steady-state concentration of the singlet carbene.

  • Too Cold: Generation (

    
    ) is too slow; the active species never reaches the threshold to overcome the activation energy of insertion.
    
  • Too Hot: Generation (

    
    ) exceeds the Capture rate (
    
    
    
    ). The excess :CF2 collides with itself, leading to dimerization (tetrafluoroethylene gas) or polymerization, rather than reacting with your substrate.

This guide provides the protocols to navigate this thermal window.

Module 1: Precursor Thermal Profiles

Select your reagent based on your substrate's thermal tolerance. Do not use a "sledgehammer" reagent (like Sodium Chlorodifluoroacetate at 180°C) for a delicate substrate.

Reagent Activation Heat Map
ReagentCommon NameActivation TempMechanismBest For
PhSO(NTs)CF₂H Hu's SulfoximineRT - 40°C Base-induced

-elimination
Highly sensitive substrates; late-stage functionalization.
TMSCF₃ + NaI Ruppert-Prakash60°C - 85°C Fluoride/Iodide initiatedGeneral purpose; substrates sensitive to strong base.
FSO₂CF₂CO₂Me Chen's Reagent65°C - 80°C CuI-catalyzed decarboxylationTrifluoromethylation & insertion; mild conditions.
ClCF₂CO₂Na PDFA / SCDA160°C - 180°C Thermal decarboxylationElectron-deficient alkenes; substrates requiring "brute force."
TMS-CF₂-Br ---78°C to RT Base/Nucleophile activationVersatile "All-Rounder" for divergent synthesis.
Decision Logic: Reagent Selection

ReagentSelection Start Substrate Analysis Sensitive Thermally Sensitive (< 80°C) Start->Sensitive Robust Thermally Robust (> 120°C) Start->Robust BaseSens Base Sensitive? Sensitive->BaseSens PDFA SCDA/PDFA (Reflux Diglyme) Robust->PDFA Cost-effective Chen Chen's Reagent (CuI, 70°C) Robust->Chen Catalytic efficiency Yes Yes BaseSens->Yes Avoid alkoxides No No BaseSens->No OK with base HuReagent Hu's Sulfoximine (RT - 40°C) TMSCF3 TMSCF3 + NaI (65°C) Yes->TMSCF3 No->HuReagent

Figure 1: Decision matrix for matching difluorocarbene precursors to substrate stability.

Module 2: The Kinetic Trap (Troubleshooting)

The Problem: Dimerization vs. Insertion

The most common failure mode is "Gas Evolution but No Product." This occurs when the reaction temperature is too high relative to the substrate's reactivity. The :CF2 generates rapidly, finds no immediate substrate, and reacts with another :CF2 to form


 (gas).

The Solution: The "Starve-Feed" Principle You must keep the instantaneous concentration of [:CF2] low so that the only available reaction partner is your substrate (S), not another carbene.

Kinetics cluster_0 Optimization Goal Precursor Precursor (TMSCF3 / PDFA) Carbene :CF2 (Singlet Carbene) Precursor->Carbene k(gen) (Temp Dependent) Product Product (Gem-difluoro) Carbene->Product k(cap) (Substrate Dependent) Waste Waste (C2F4 Gas / Polymer) Carbene->Waste k(dim) (Conc. Dependent) Advice If k(gen) >>> k(cap), Dimerization dominates. LOWER Temp or SLOW Addition.

Figure 2: Kinetic competition. High temperatures accelerate k(gen). If the substrate is electron-poor (slow k(cap)), the carbene self-terminates.

Module 3: Optimized Protocols

Protocol A: The "Slow-Ramp" for TMSCF3 (Ruppert-Prakash)

Best for: General cyclopropanation of styrenes and electron-rich alkenes.

Why this works: TMSCF3 activation by NaI is autocatalytic. Dumping reagents at high temp causes a "runaway" generation.

  • Setup: Dissolve alkene (1.0 equiv) and NaI (0.2 equiv) in THF (0.5 M).

  • Addition: Add TMSCF3 (1.5 - 2.0 equiv) at Room Temperature .

  • The Ramp: Heat the sealed vial to 65°C over 20 minutes.

  • Hold: Maintain 65°C for 2-4 hours.

  • Check: If conversion is <50%, add another 0.5 equiv TMSCF3 after cooling to RT, then reheat.

Protocol B: The "Dropwise Reflux" for PDFA (Sodium Chlorodifluoroacetate)

Best for: Electron-deficient alkenes or sterically hindered substrates.

Why this works: PDFA decomposition is purely thermal. By adding it slowly to a hot solution, you ensure [:CF2] never builds up high enough to dimerize.

  • Solvent: Diglyme (High boiling point, 162°C).

  • Base: The reaction needs a "hot bath." Heat the substrate in Diglyme to 160-170°C (vigorous reflux).

  • Feed: Dissolve PDFA (2-3 equiv) in a minimal amount of hot Diglyme (keep it warm so it doesn't crash out).

  • Addition: Add the PDFA solution dropwise via syringe pump over 1-2 hours directly into the refluxing mixture.

  • Result: This forces the generated :CF2 to react with the substrate immediately.

Module 4: Troubleshooting FAQ

Q1: My PDFA reaction turned into a black tar, and I see no product. What happened? Diagnosis: Thermal decomposition (charring). Fix: You likely heated the solid PDFA too fast or in insufficient solvent.

  • Correction: Ensure PDFA is fully dissolved or well-dispersed. Use the Dropwise Reflux protocol (Protocol B). If the substrate is valuable, switch to Chen's Reagent (FSO2CF2CO2Me) + CuI, which works at a milder 70-80°C.

Q2: I am using TMSCF3, but the reaction stops at 40% conversion. Adding more reagent doesn't help. Diagnosis: "Stalled" cycle due to initiator poisoning or byproduct inhibition. Fix:

  • Temperature: Increase temp from 65°C to 85°C to push the difficult late-stage conversion.

  • Initiator: Add a fresh portion of NaI (10 mol%) with the second batch of TMSCF3. The active fluoride source may have been sequestered by silyl byproducts.

Q3: Can I perform these reactions at Room Temperature? Answer: Generally, no, unless you use specific reagents.

  • Standard TMSCF3: Requires ~60°C for efficient turnover.

  • Hu's Reagents (Sulfoximines): Yes, these are designed for RT activation but are more expensive/complex to synthesize.

  • Photoredox: Recent methods use blue light to generate :CF2 at RT, avoiding thermal issues entirely.

Q4: My substrate has a free alcohol (-OH). Will it survive? Answer: It will likely compete. :CF2 loves O-nucleophiles (forming difluoromethyl ethers,


).
  • Strategy: Protect the alcohol (e.g., Acetyl or TBS group) before the reaction. If you want the ether, run the reaction at lower temp (40-50°C) with a base (KOH) to activate the alcohol as a nucleophile.

References

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.

  • Dolbier, W. R., et al. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent. Journal of Fluorine Chemistry, 102(1-2), 343-346.

  • Li, S., et al. (2024).[3] Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 26, 872–876.[3]

  • Taschner, M. J. (2001).[4] Sodium Chlorodifluoroacetate.[4][5][6][7] Encyclopedia of Reagents for Organic Synthesis.

Sources

Stability of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and professionals in drug development who are working with this highly functionalized molecule. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic conditions, to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

The primary stability concern for this molecule under acidic conditions is the hydrolysis of its functional groups. The benzonitrile group is susceptible to acid-catalyzed hydrolysis, which typically proceeds in a stepwise manner to first form a benzamide and then a benzoic acid.[1][2][3] Additionally, while fluoroalkoxy groups are generally more stable than their non-fluorinated counterparts, they are not entirely inert. The difluoromethoxy group, in particular, can be more labile to hydrolysis than the trifluoromethoxy group.[4]

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the entire molecule. It's crucial to consider that even mild acidic conditions, especially at elevated temperatures or for prolonged periods, could initiate degradation.[5]

Q2: What are the likely degradation products of this compound in an acidic medium?

Based on the reactivity of the functional groups, the following degradation products can be anticipated:

  • Hydrolysis of the Nitrile Group:

    • Intermediate: 2-Difluoromethoxy-4-(trifluoromethoxy)benzamide.

    • Final Product: 2-Difluoromethoxy-4-(trifluoromethoxy)benzoic acid.[6]

  • Hydrolysis of the Difluoromethoxy Group:

    • This is a less common but possible degradation pathway, which would lead to the formation of a phenol and subsequently other related products. The lability of the C-F bonds in a difluoromethyl group can be influenced by the electronic environment of the aromatic ring.[7]

It is important to note that the trifluoromethoxy group is generally considered to be very stable and less prone to hydrolysis under typical acidic conditions encountered in pharmaceutical development.[8]

Q3: How can I monitor the stability of this compound during my experiment?

The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10] An ideal HPLC method should be able to separate the parent compound from all potential degradation products.

  • Method Development: A reversed-phase HPLC method with UV detection is a good starting point. The mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid or trifluoroacetic acid) and gradient may need to be optimized to achieve adequate separation.

  • Forced Degradation Studies: To validate your analytical method and identify potential degradants, it is recommended to perform forced degradation studies.[11] This involves subjecting the compound to harsh acidic, basic, oxidative, and photolytic conditions to intentionally induce degradation.

Q4: What pH range is generally considered safe for working with this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after acidic workup. Acid-catalyzed degradation of the starting material.- Neutralize the reaction mixture as soon as the reaction is complete.- Use a milder acid or a shorter reaction time.- Lower the temperature of the reaction and workup.- Confirm the identity of the new peaks by LC-MS or by synthesizing potential degradation products as standards.
Low yield in a reaction involving acidic conditions. Degradation of the product or starting material during the reaction or purification.- Monitor the reaction progress closely by TLC or HPLC to avoid prolonged exposure to acid.- Consider alternative synthetic routes that avoid strongly acidic conditions.- If purification by silica gel chromatography is required, consider using a deactivated silica gel or a different purification method to avoid on-column degradation.
Inconsistent analytical results for samples stored in acidic solutions. Ongoing degradation of the compound in the analytical sample solvent.- Prepare analytical samples in a neutral or slightly acidic (e.g., buffered) solvent immediately before analysis.- If samples must be stored, keep them at a low temperature (e.g., 2-8 °C) and for a minimal amount of time.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with an appropriate amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated, stability-indicating HPLC method.

  • Analyze a control sample (compound in solvent without acid) at the same time points.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

Visualizations

G cluster_0 Potential Acidic Degradation Pathway Parent This compound Amide 2-Difluoromethoxy-4-(trifluoromethoxy)benzamide (Intermediate) Parent->Amide H₂O, H⁺ Acid 2-Difluoromethoxy-4-(trifluoromethoxy)benzoic acid (Final Product) Amide->Acid H₂O, H⁺

Caption: Proposed hydrolysis pathway of the nitrile group under acidic conditions.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Add 0.1 M HCl Heat at 60 °C Start->Stress Sample Withdraw Aliquots (t = 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze

Caption: Workflow for a typical acidic forced degradation study.

References

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226. [Link]

  • Pradhan, D. P., et al. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 223-226. [Link]

  • Gross, Z., & Mahammed, A. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

  • Poh, S., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 19(11), 18593-18621. [Link]

  • McNeill, K., & Arnold, W. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(18), 12343-12352. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

  • Zhang, Y., & Liang, Y. (2023). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 30(43), 97349-97361. [Link]

  • New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177-184. [Link]

  • Besset, T., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(34), 8036-8039. [Link]

  • Gross, Z., & Mahammed, A. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. [Link]

  • Zapevalov, A. Y., et al. (2009). Hydrolysis of 3 under acidic conditions. ResearchGate. [Link]

  • Le Fave, G. M. (1949). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 71(12), 4148-4149. [Link]

  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]

  • Gross, Z., & Mahammed, A. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

  • Varma, D. S., et al. (1981). Benzoic acid degradation of polyacrylonitrile fibers. NASA Technical Reports Server. [Link]

  • Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(5), 1795-1808. [Link]

  • Frankowski, R., & Zgoła-Grześkowiak, A. (2012). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 85(3), 327-336. [Link]

  • Schöbel, J., et al. (2025). Development and evaluation of analytical strategies for the monitoring of per‐ and polyfluoroalkyl substances from lithium‐ion battery recycling. OPUS. [Link]

  • Shen, H. C., & Hartwig, J. F. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 14(17), 4572-4575. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytical and Bioanalytical Chemistry, 400(6), 1667-1683. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. [Link]

  • INDOFINE Chemical Company. (n.d.). 2-(DIFLUOROMETHOXY)BENZOIC ACID. INDOFINE Chemical Company. [Link]

  • Zhao, Y., et al. (2019). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile. As a complex halogenated aromatic nitrile, this compound necessitates a rigorous, safety-first approach to waste management. The following procedures are synthesized from established best practices for handling hazardous chemical waste and are informed by the toxicological and chemical data of structurally analogous compounds. This document is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical and chemical research.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Benzonitrile Core: The nitrile group (-C≡N) is a well-known toxicophore. Benzonitrile and its derivatives can cause adverse health effects upon exposure, including irritation to the skin, eyes, and respiratory tract.[1][2][3] High exposures can lead to more severe symptoms such as headache, nausea, weakness, and confusion.[1]

  • Polyfluorinated Moieties (-OCHF₂ and -OCF₃): The presence of multiple fluorine atoms significantly impacts the molecule's chemical properties and disposal requirements. These groups confer high thermal stability. Improper or incomplete thermal destruction of such compounds can lead to the formation of hazardous byproducts. Furthermore, many polyfluorinated compounds are classified as persistent organic pollutants, which resist environmental degradation.[4][5]

Based on data from closely related fluorinated benzonitriles, we can infer the following hazard classifications for this compound:

Hazard ClassificationAnticipated Severity & EffectsSupporting Evidence (from Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Harmful if swallowed, in contact with skin, or if inhaled.[2][6][7]Structurally similar compounds like 4-Fluoro-2-(trifluoromethyl)benzonitrile and 2-(Trifluoromethoxy)benzonitrile are classified as harmful by multiple exposure routes.[2][6]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3][6][7]Prolonged or repeated contact should be avoided. Contaminated clothing must be removed and laundered before reuse.[6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[6][7][8]Direct contact can cause significant irritation. Immediate and thorough rinsing is critical upon exposure.[8]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[6][7]Vapors or dusts can irritate the nose, throat, and lungs.[1]
Environmental Hazards Potentially persistent and harmful to aquatic life.Halogenated organic compounds require special disposal to prevent environmental release.[9] The EPA provides specific guidance for the disposal of per- and polyfluoroalkyl substances (PFAS), highlighting their persistence.[4]

Pre-Disposal Operations: Safe Handling and Waste Collection

Safe disposal begins with safe handling. The following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound, including during waste consolidation and labeling.

Engineering Controls
  • Ventilation: All handling, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation risk.[9]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible (within a 10-second travel distance) in the work area.[1][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended handling.Provides a necessary barrier against skin contact.[9]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential dust hazards.[9]
Lab Coat Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents the inhalation of dust or vapors.

Waste Segregation and Containment: A Critical Step

Proper segregation is paramount for compliant and safe disposal. Miscategorized waste streams can lead to dangerous chemical reactions and rejection by disposal facilities.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard characteristics: "Toxic," "Irritant"

    • The date accumulation started.

  • Segregation Logic:

    • DO segregate this compound with other halogenated organic waste.[9]

    • DO NOT mix with non-halogenated organic waste. This is due to different disposal requirements and costs.

    • DO NOT mix with aqueous waste, strong acids, strong bases, or oxidizers.[1] Contact with strong acids could potentially lead to the generation of highly toxic hydrogen cyanide gas. Contact with strong bases can cause hydrolysis.

Approved Disposal Pathway: High-Temperature Incineration

The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.

Causality: Halogenated organic compounds require specialized incinerators capable of reaching very high temperatures (typically >1,000 °C) with sufficient residence time. These conditions are necessary to ensure the complete destruction of the carbon-fluorine bonds, which are exceptionally strong.[5] The incinerators must also be equipped with advanced flue gas scrubbing systems to neutralize acidic gases (such as hydrogen fluoride) that are generated during combustion.[10]

Prohibited Disposal Methods:

  • Landfill: Disposing of this compound in a landfill is not a responsible or compliant option.[5] Due to its likely persistence, it can leach into the soil and groundwater, leading to long-term environmental contamination.[5]

  • Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[11] It is harmful to aquatic life and can damage wastewater treatment systems.

  • In-Lab Chemical Treatment: While chemical degradation methods exist for some nitrile compounds, they are not recommended for this molecule in a standard laboratory setting.[9] The high stability of the fluorinated groups makes complete degradation difficult, and reactions may produce other hazardous, volatile fluorinated intermediates.

Emergency Procedures: Spill and Exposure Management

5.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spread of the material. For a solid spill, carefully sweep it up, avoiding dust generation.[8] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

5.2. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

  • Skin Contact: Immediately wash the skin with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation persists, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Rinse mouth. Call a poison center or doctor immediately.[2][8]

Disposal Workflow

The following diagram outlines the decision-making process and operational flow for the disposal of this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Collection & Segregation cluster_2 Phase 3: Final Disposal A Generation of Waste (e.g., residual solid, contaminated materials) B Wear Full PPE (Goggles, Face Shield, Nitrile Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Is the waste container designated for 'Halogenated Organic Solids'? C->D E Place waste in the correctly designated container. D->E Yes F STOP. Obtain the correct container. Do NOT mix with other waste streams. D->F No G Securely close the container. Ensure it is properly labeled. E->G H Store container in designated Hazardous Waste Accumulation Area. G->H I Arrange for pickup by a licensed Hazardous Waste Contractor. H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

  • Ossila Ltd. (2023).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - [[4-(Trifluoromethoxy)phenyl]hydrazono]malononitrile.
  • New Jersey Department of Health. (2000). HAZARD SUMMARY - Benzonitrile.
  • BOC Sciences. (n.d.). CAS 56935-78-5 2-(Difluoromethoxy)Benzonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)benzonitrile.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Trifluoromethoxy)benzonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzonitrile.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Benzonitrile, 4-(trifluoromethyl)-.
  • CymitQuimica. (n.d.). Benzonitrile, 4-fluoro-2-methoxy-.
  • PubChem. (n.d.). 2-(Difluoromethoxy)-3-fluoro-4-methylbenzonitrile.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzonitrile 99%.
  • Sigma-Aldrich. (n.d.). 4-Iodo-2-(trifluoromethyl)benzonitrile 97%.
  • U.S. Environmental Protection Agency. (2024).
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Navratil, J. D. (1967). DISPOSAL OF FLUORINE. (Technical Report) | OSTI.GOV.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)

Sources

Personal protective equipment for handling 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for handling 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile . It is designed for researchers who require immediate, actionable safety protocols without the fluff.

PART 1: IMMEDIATE ACTION CARD (EMERGENCY)

CRITICAL EVENT IMMEDIATE ACTION
Skin Contact 1. Drench with water for 15 min.[1][2] 2. Remove contaminated clothing under shower.[3] 3. If skin is red/blistered, treat as HF/Cyanide exposure risk (seek medical aid immediately).
Eye Contact 1. Irrigate with eyewash station for 15-20 minutes , holding eyelids open. 2. Do NOT apply neutralizing agents.[3] 3. Transport to ER immediately.
Inhalation 1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (common with fluorinated organics).
Spill (< 10 mL) 1. Evacuate immediate area. 2. Don Double Nitrile gloves + Respirator . 3. Absorb with sand/vermiculite. DO NOT use acid (risk of HCN).[4]
Fire 1. Use Dry Chemical or CO2 . 2. DO NOT use water jet (spreads chemical). 3. Combustion releases HF and NOx . Evacuate downwind.

PART 2: CHEMICAL INTELLIGENCE & HAZARD ANALYSIS

2.1 The Compound Profile

This compound is a specialized fluorinated building block. While specific physical data for this exact isomer is rare, its properties can be rigorously extrapolated from its structural analogues (Structure-Activity Relationship):

  • Physical State: Likely a colorless to light yellow liquid or low-melting solid at room temperature.

    • Basis: The analogue 4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2) is a liquid (bp 193°C).[5] The 2-difluoromethoxy group adds lipophilicity and density but typically maintains the liquid state of benzonitriles.

  • Reactivity: Stable under ambient conditions but reactive toward strong nucleophiles and strong acids.

  • Primary Hazards:

    • Acute Toxicity (Nitrile): Metabolism can release cyanide ions (

      
      ), inhibiting cytochrome c oxidase.
      
    • Corrosivity/Irritation (Fluorinated Ether): The

      
       and 
      
      
      
      groups are chemically stable, but thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (
      
      
      )
      .
    • Skin Absorption: Highly lipophilic due to multiple fluorine atoms; penetrates skin rapidly, carrying toxic nitrile groups into the bloodstream.

2.2 Incompatibility Matrix
  • Strong Acids (HCl, H2SO4): FATAL RISK. Hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.

  • Strong Oxidizers: Risk of fire and explosion.[6][7]

  • Reducing Agents: Potential for vigorous exothermic reaction.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard lab PPE. The lipophilic nature of this compound requires specific barrier materials.

3.1 PPE Selection Protocol
Zone Standard PPE (Low Risk) High-Risk PPE (Transfer/Synthesis) Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm each). Change every 30 mins.Silver Shield / 4H Laminate liners under Nitrile gloves.Fluorinated aromatics can permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough.
Eye/Face Chemical Safety Goggles (indirect vent).Face Shield + Goggles.Liquid splash can cause immediate corneal damage; vapors are lacrimators.
Respiratory Fume Hood (Face velocity > 100 fpm).Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Protects against volatile organic vapors and potential HCN/HF byproducts.
Body Lab Coat (Cotton/Poly blend).Tyvek® or Chem-Tape Apron .Standard lab coats absorb liquids; Tyvek repels lipophilic splashes.
3.2 PPE Workflow Visualization

PPE_Workflow Start Start: Handling this compound Risk_Assess Assess Volume & Task Start->Risk_Assess Low_Vol < 5 mL / Closed System Risk_Assess->Low_Vol High_Vol > 5 mL / Open Transfer Risk_Assess->High_Vol PPE_Low Double Nitrile Gloves Safety Goggles Lab Coat Low_Vol->PPE_Low PPE_High Silver Shield Liners + Nitrile Outer Face Shield + Goggles Chem-Resistant Apron High_Vol->PPE_High Hood_Low Fume Hood Required PPE_Low->Hood_Low Hood_High Fume Hood + Spill Tray PPE_High->Hood_High

Figure 1: Decision logic for selecting appropriate PPE based on operational volume.

PART 4: OPERATIONAL HANDLING PROTOCOLS

4.1 Weighing & Transfer

Objective: Prevent inhalation of vapors and contamination of surfaces.

  • Preparation:

    • Place a disposable balance draft shield or work inside a powder containment hood if the substance is solid. If liquid, work strictly in a fume hood.

    • Line the work surface with absorbent pads (plastic side down).

  • Transfer:

    • Use positive displacement pipettes for liquids to prevent dripping (high surface tension/density).

    • Never pour directly from the stock bottle. Decant into a secondary container (scintillation vial) first.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (Acetone/DCM) before returning to storage.

    • Dispose of tissues immediately into Solid Hazardous Waste .

4.2 Reaction Setup
  • Solvent Choice: Compatible with DCM, THF, Ethyl Acetate.

  • Temperature Control: If heating > 50°C, ensure a reflux condenser is fitted with a scrubber trap (base bath) to neutralize any potential fugitive acid gases.

  • Quenching:

    • Do NOT quench reaction mixtures directly with strong acid.

    • Use a buffered aqueous solution (e.g., Ammonium Chloride) or dilute base (Sodium Bicarbonate) to prevent HCN evolution.

PART 5: EMERGENCY RESPONSE & DISPOSAL

5.1 Spill Management Logic

Scenario: 10 mL spill inside a fume hood.

  • Alert: Notify lab personnel.

  • Isolate: Close the hood sash immediately.

  • Neutralize:

    • Cover spill with Spill-X-C (Caustic neutralizer) or a mixture of sand and soda ash (Na2CO3) .

    • Why? The base neutralizes potential acid byproducts and stabilizes the nitrile.

  • Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste - Fluorinated Nitrile".

  • Clean: Wash surface with 1% Sodium Hydroxide solution, then water.

5.2 Waste Disposal

This compound poses a dual hazard: Cyanide-generating potential and Halogenated organic .

Waste Stream Classification Protocol
Liquid Waste Halogenated Organic Segregate from acids. Label: "Contains Fluorinated Benzonitrile - DO NOT ACIDIFY".
Solid Waste Hazardous Debris Double-bag all contaminated gloves, tissues, and pipettes.
Destruction Incineration Must be sent to a facility capable of scrubbing HF (High-temp incineration). Do not use standard bleach destruction (ineffective for fluorinated rings).
5.3 Emergency Signaling Pathway

Spill_Response Event Spill Detected Loc Location? Event->Loc Hood Inside Fume Hood Loc->Hood Floor Outside / Floor Loc->Floor Action_Hood 1. Close Sash 2. Absorb (Sand/Soda Ash) 3. Bag & Tag Hood->Action_Hood Action_Floor 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call HazMat Team Floor->Action_Floor

Figure 2: Immediate decision tree for spill response based on location.

References

  • PubChem. 4-(Trifluoromethoxy)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]

Sources

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